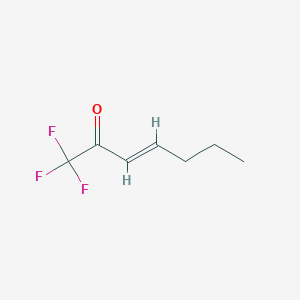

1,1,1-trifluorohept-3-en-2-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

105439-91-6 |

|---|---|

Molecular Formula |

C7H9F3O |

Synonyms |

3-Hepten-2-one, 1,1,1-trifluoro- |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,1 Trifluorohept 3 En 2 One and Analogues

Direct Synthesis Approaches to 1,1,1-Trifluorohept-3-en-2-one

Direct synthesis of α,β-unsaturated ketones often involves condensation reactions. For instance, the aldol (B89426) condensation of a ketone with an aldehyde, followed by dehydration, is a fundamental method for forming the enone moiety. In the context of this compound, this would typically involve the reaction of 1,1,1-trifluoroacetone with pentanal. Another powerful method is the Horner-Wadsworth-Emmons (HWE) reaction, which can be adapted to create fluorinated enones, although this often requires multi-step preparation of the necessary phosphonate reagents acs.orgnih.govresearchgate.net. These methods build the carbon skeleton and the enone functionality concurrently.

Trifluoromethylation Strategies for Ketones and Enones

A common strategy involves the introduction of the trifluoromethyl (CF3) group onto a pre-existing ketone or enone structure. This can be achieved through nucleophilic, radical, or electrophilic pathways.

Nucleophilic trifluoromethylation is a widely used method that involves the reaction of a carbonyl compound with a reagent that delivers a trifluoromethyl anion (CF3⁻).

One of the most prominent reagents for this purpose is trimethyl(trifluoromethyl)silane (CF3Si(CH3)3), commonly known as the Ruppert-Prakash reagent sigmaaldrich.comwikipedia.org. This reagent, in the presence of a fluoride (B91410) source or other activators, efficiently trifluoromethylates aldehydes and ketones sigmaaldrich.comamsterdamumc.nlresearchgate.netsemanticscholar.org. When applied to α,β-unsaturated ketones (enones), the reaction typically proceeds via 1,2-addition to the carbonyl group, yielding α-trifluoromethyl allylic alcohols after hydrolysis organic-chemistry.orgacs.org. This provides a pathway to precursors of the target enones. The reaction is generally high-yielding and occurs under mild conditions acs.org.

Another source for nucleophilic trifluoromethylation is fluoroform (HCF3), a potent greenhouse gas that can be used as an inexpensive CF3 precursor beilstein-journals.org. Systems utilizing fluoroform with a strong base like potassium hexamethyldisilazide (KHMDS) have been developed for the efficient conversion of esters into trifluoromethyl ketones beilstein-journals.org.

Table 1: Nucleophilic Trifluoromethylation of Enones with Ruppert-Prakash Reagent (TMSCF₃)

| Substrate (Enone) | Activator | Product | Yield | Reference |

|---|---|---|---|---|

| trans-Chalcone | CsF (catalytic) | trans-α-Trifluoromethyl allylic alcohol | >90% | organic-chemistry.orgacs.org |

| 2-Cyclohexen-1-one | CsF (catalytic) | 1-Trifluoromethyl-2-cyclohexen-1-ol | >90% | acs.org |

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which then reacts with the substrate. This approach has become increasingly popular due to its high efficiency and functional group tolerance.

Several reagents can serve as sources for trifluoromethyl radicals. Hypervalent iodine compounds, such as Togni's reagents, are widely used for the trifluoromethylation of various substrates, including olefins tcichemicals.comwikipedia.orgenamine.net. Under certain conditions, Togni's reagent can act as a CF3• radical source, particularly in the presence of a single-electron reductant acs.org. N-Heterocyclic carbene (NHC) catalysis has been combined with Togni's reagent to achieve the radical trifluoromethylation of olefins with aldehydes, producing β-trifluoromethyl-α-substituted ketones acs.org.

Photoinduced methods offer a metal-free and redox-neutral approach. Inexpensive trifluoromethylation sources like triflic anhydride (B1165640) (Tf2O) or silyl triflates can be used to generate •CF3 radicals under visible-light irradiation, which then add to alkynes to form α-CF3 ketones chinesechemsoc.orgchinesechemsoc.org. Another approach involves the migration of a trifluoromethyl group from a vinyl triflate to the α-position of a ketone via a radical process nih.gov.

Table 2: Selected Reagents for Radical Trifluoromethylation

| Reagent Type | Example Reagent | Application | Reference |

|---|---|---|---|

| Hypervalent Iodine | Togni Reagent II | Trifluoromethylation of olefins | enamine.netacs.org |

| Sulfinate Salts | Langlois Reagent (CF₃SO₂Na) | Trifluoromethylation of heteroarenes | tcichemicals.com |

| Triflic Anhydride | Tf₂O | Photoinduced trifluoromethylation of alkynes | chinesechemsoc.orgchinesechemsoc.org |

This section addresses two related but distinct transformations: electrophilic trifluoromethylation and electrophilic fluorination. While the former introduces a CF3 group, the latter introduces a single fluorine atom.

Electrophilic Trifluoromethylation involves a reagent that delivers a trifluoromethyl cation equivalent ("CF3⁺") to a nucleophilic substrate, such as an enolate or a silyl enol ether. S-(Trifluoromethyl)dibenzothiophenium salts, known as Umemoto's reagents, are classic examples of electrophilic trifluoromethylating agents beilstein-journals.orgenamine.netacs.orgrsc.org. They can effectively trifluoromethylate β-ketoesters and silyl enol ethers beilstein-journals.orgenamine.net. Togni's reagents, which are hypervalent iodine(III)-CF3 compounds, also serve as mild electrophilic trifluoromethylating agents suitable for a wide range of carbon- and heteroatom-centered nucleophiles tcichemicals.comwikipedia.orgbeilstein-journals.org. Copper-catalyzed conditions can be employed to promote the regioselective α-trifluoromethylation of α,β-unsaturated ketones rsc.org.

Electrophilic Fluorination introduces a single fluorine atom, typically at the α-position of a carbonyl compound, to generate α-fluoro ketones or enones. While this does not produce the target 1,1,1-trifluoro compound, it is a key strategy in organofluorine chemistry. Reagents such as Selectfluor and N-fluorobenzenesulfonimide (NFSI) are commonly used core.ac.ukwikipedia.org. The reaction of enol esters or silyl enol ethers with these reagents provides a route to α-fluoroketones core.ac.uk. Recent developments have reported single-step syntheses of 2-fluoroenones from ubiquitous enones using reagents like HF-pyridine, proceeding through a rare umpolung Morita–Baylis–Hillman-type mechanism acs.orgnih.gov. The fluorination of α,β-unsaturated carbonyl compounds with elemental fluorine has also been described, which, after dehydrofluorination, yields the corresponding α-fluoro carbonyl derivatives researchgate.net.

Table 3: Common Electrophilic Trifluoromethylating and Fluorinating Reagents

| Reagent Type | Example Reagent | Function | Target Substrates | Reference |

|---|---|---|---|---|

| Electrophilic CF₃ | Umemoto Reagent I | Trifluoromethylation | Silyl enol ethers, β-ketoesters | enamine.net |

| Electrophilic CF₃ | Togni Reagent II | Trifluoromethylation | Carbon and sulfur nucleophiles, olefins | enamine.netbeilstein-journals.org |

| Electrophilic F | Selectfluor (F-TEDA-BF₄) | Fluorination | Enol esters, enamines, 1,3-dicarbonyls | core.ac.ukorganic-chemistry.org |

Construction of the Enone Moiety with Fluorinated Precursors

An alternative synthetic logic involves starting with simpler, commercially available fluorinated building blocks and constructing the enone structure around them. β-Trifluoromethylated enones are recognized as valuable and readily available synthetic feedstocks for more complex molecules rsc.orgrsc.org.

The synthesis of these fluorinated enones often begins with polyfluoroacylating reagents reacting with alkyl vinyl ethers researchgate.net. Another key strategy is the Horner-Wadsworth-Emmons (HWE) reaction between aldehydes and α-fluoro-β-ketophosphonates acs.orgresearchgate.net. Although the preparation of the phosphonate reagents can involve several steps, this method provides reliable access to α-fluoro enones acs.orgnih.gov. Similarly, condensation reactions, such as the Claisen-Schmidt condensation, can be employed using trifluoromethyl ketones as starting materials to build the α,β-unsaturated system.

Stereoselective Synthesis of Fluorinated α,β-Unsaturated Ketones

The development of asymmetric methods to control the stereochemistry of fluorinated molecules is of significant interest. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral fluorinated compounds soton.ac.uk.

For instance, the asymmetric Michael addition of nucleophiles like nitromethane to β-trifluoromethylated enones can be catalyzed by cinchona alkaloid derivatives, yielding chiral adducts with excellent enantioselectivities (up to 98% ee) rsc.org. Organocatalytic methods have also been developed for the highly enantioselective α-fluorination of cyclic ketones using primary amine catalysts derived from Cinchona alkaloids, achieving up to 99% ee acs.org. The conjugate addition of α-fluoroketoesters to nitroolefins, catalyzed by similar systems, allows for the creation of fluorinated quaternary carbon centers with high enantioselectivity nih.govrsc.org.

Furthermore, the asymmetric synthesis of chiral α-trifluoromethylated ketones has been achieved through nickel-catalyzed reductive cross-coupling of acyl chlorides acs.org. The resulting chiral ketones can be further reduced diastereoselectively to furnish β-trifluoromethyl alcohols with two adjacent stereocenters acs.org.

Table 4: Examples of Stereoselective Synthesis in Fluorinated Ketone Chemistry

| Reaction Type | Catalyst/Method | Substrate | Enantio-/Diastereoselectivity | Reference |

|---|---|---|---|---|

| Michael Addition | Cinchona alkaloid thiourea | β-Trifluoromethylated enone | 97–98% ee | rsc.org |

| α-Fluorination | Primary amine Cinchona alkaloid | Cyclic ketone | up to 99% ee, 99:1 dr | acs.org |

| Conjugate Addition | Cinchona alkaloid derivative | α-Fluoroketoester | Excellent enantioselectivity | nih.govrsc.org |

Catalytic Approaches in this compound Synthesis

The introduction of a trifluoromethyl group into organic molecules can significantly alter their physical, chemical, and biological properties. This has led to a growing interest in the development of efficient synthetic methods for trifluoromethylated compounds, including α,β-unsaturated ketones like this compound. Catalytic approaches, utilizing either transition metals or small organic molecules (organocatalysis), have emerged as powerful tools for the synthesis of these valuable compounds and their analogues, offering high efficiency, selectivity, and functional group tolerance.

Transition Metal-Catalyzed Transformations

Transition metal catalysis provides a versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex fluorinated molecules. Various transition metals, including nickel, cobalt, and copper, have been employed in the synthesis of trifluoromethylated enones and related structures.

Nickel- and cobalt-catalyzed cross-coupling reactions have been successfully applied to the synthesis of 1-(trifluoromethyl)alkenes from industrial feedstocks like 1-chloro-3,3,3-trifluoroprop-1-ene. These methods demonstrate broad substrate scope and high functional group tolerance, utilizing low-cost and earth-abundant metals. For instance, nickel catalysts such as Ni(PPh₃)₂Cl₂ can effectively couple alkyl or aryl zinc reagents with a trifluoromethylated alkene precursor. Similarly, cobalt catalysts can be used for the reductive arylation of such precursors with aryl bromides. organic-chemistry.org

Copper catalysis has also been instrumental in transformations involving β-trifluoromethylated enones. An efficient copper-catalyzed reductive defluorination of β-trifluoromethylated enones has been reported, providing a practical route to gem-difluoroolefin ketones. acs.org This reaction proceeds smoothly for a wide range of substrates, including those with aromatic heterocycles, under mild conditions. acs.org

While not directly forming the enone functionality in all cases, these transition metal-catalyzed methods are crucial for creating the core trifluoromethylated alkene structure, which can be a key intermediate in the synthesis of this compound and its analogues.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Trifluoromethylated Alkenes

| Catalyst System | Substrates | Product Type | Yield (%) | Reference |

| Ni(PPh₃)₂Cl₂ / Zn | 1-Chloro-3,3,3-trifluoroprop-1-ene, Alkyl/Aryl Zinc Reagents | 1-(Trifluoromethyl)alkenes | up to 92 | organic-chemistry.org |

| CoBr₂ / Zn | 1-Chloro-3,3,3-trifluoroprop-1-ene, Aryl Bromides | 1-(Trifluoromethyl)alkenes | - | organic-chemistry.org |

| Copper Catalyst | β-Trifluoromethylated Enones, Grignard Reagents | gem-Difluoroolefin Ketones | 80-92 | acs.org |

Organocatalytic Systems for Fluorinated Enones

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing access to chiral molecules without the need for toxic or expensive heavy metals. In the context of fluorinated enones, organocatalysis has been particularly successful in the asymmetric α-fluorination of carbonyl compounds and in cycloaddition reactions to construct complex fluorinated cyclic systems.

The direct asymmetric α-fluorination of aldehydes and ketones using chiral amine catalysts, such as imidazolidinones and primary amines derived from Cinchona alkaloids, has been well-established. acs.orgresearchgate.net These catalysts operate through the formation of a transient enamine, which then reacts with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), to introduce a fluorine atom at the α-position with high enantioselectivity. acs.orgresearchgate.net This methodology can be applied to a wide variety of carbonyl substrates, including those that could be precursors to this compound.

Furthermore, organocatalytic systems have been developed for the synthesis of more complex fluorinated enones, such as fluorinated cyclohexenones. A one-pot fluorination and organocatalytic Robinson annulation sequence, promoted by Cinchona alkaloid amines, has been developed for the asymmetric synthesis of 6-fluorocyclohex-2-en-1-ones and 4,6-difluorocyclohex-2-en-1-ones. mdpi.comresearchgate.net These reactions proceed in good to excellent yields with high enantioselectivity and diastereoselectivity. mdpi.comresearchgate.net

Table 2: Examples of Organocatalytic Synthesis of Fluorinated Carbonyls

| Catalyst | Substrates | Product Type | Enantiomeric Excess (ee) (%) | Reference |

| Imidazolidinone | Aldehydes, NFSI | α-Fluoro Aldehydes | - | researchgate.net |

| Primary Amine (Cinchona Alkaloid derived) | Ketones, NFSI | α-Fluoro Ketones | - | acs.org |

| Cinchona Alkaloid Amine | β-Ketoesters, α,β-Unsaturated Ketones | Fluorinated Cyclohexenones | up to 99 | mdpi.comresearchgate.net |

While direct organocatalytic routes to acyclic trifluoromethyl enones like this compound are less commonly reported, the principles of enamine and iminium ion catalysis are broadly applicable. These strategies could potentially be adapted for the asymmetric synthesis of such compounds, for instance, through the condensation of a trifluoromethyl ketone with an aldehyde, followed by a catalyzed dehydration step.

Reactivity and Mechanistic Investigations of 1,1,1 Trifluorohept 3 En 2 One

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl group in aldehydes and ketones is a primary site for nucleophilic attack. masterorganicchemistry.comwikipedia.org In this reaction, a nucleophile adds to the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org This process changes the hybridization of the carbonyl carbon from sp2 to sp3. masterorganicchemistry.comlibretexts.org The stability and subsequent reaction of this intermediate depend on the nature of the nucleophile and the reaction conditions.

The rate of nucleophilic addition is sensitive to both electronic and steric factors. masterorganicchemistry.com Electron-withdrawing groups attached to the carbonyl carbon increase its electrophilicity and accelerate the rate of addition. masterorganicchemistry.com Conversely, bulky substituents can hinder the approach of the nucleophile, slowing the reaction. libretexts.org

In the context of 1,1,1-trifluorohept-3-en-2-one, the trifluoromethyl group strongly activates the carbonyl carbon towards nucleophilic attack. This activation facilitates reactions with a variety of nucleophiles. Depending on the nucleophile's basicity, the addition can be either reversible or irreversible. masterorganicchemistry.com Strong bases like organolithium and Grignard reagents typically lead to irreversible addition. masterorganicchemistry.com

Conjugate Addition Reactions to the α,β-Unsaturated System

The α,β-unsaturated system in this compound is susceptible to conjugate addition, also known as Michael addition or 1,4-addition. wikipedia.orgmasterorganicchemistry.comlibretexts.org The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the β-carbon, making it a prime target for nucleophiles. libretexts.org This reaction involves the addition of a nucleophile to the β-carbon, leading to an enolate intermediate which then tautomerizes to the more stable keto form. wikipedia.org

A wide range of nucleophiles can participate in conjugate addition reactions, including amines, thiols, and carbanions derived from active methylene (B1212753) compounds. masterorganicchemistry.comlibretexts.org Gilman reagents (lithium diorganocuprates) are particularly effective for the 1,4-addition of alkyl and aryl groups to α,β-unsaturated carbonyl compounds. wikipedia.orgvaia.com

The competition between 1,2-addition (at the carbonyl carbon) and 1,4-addition (at the β-carbon) is a key aspect of the reactivity of α,β-unsaturated carbonyl compounds. libretexts.org The outcome is influenced by the nature of the nucleophile, the substrate, and the reaction conditions. Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, while softer nucleophiles, like Gilman reagents and enamines, generally prefer 1,4-addition. masterorganicchemistry.com

Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.

Given the electron-deficient nature of the double bond in this compound due to the adjacent trifluoromethyl ketone group, it can act as a reactive dienophile in Diels-Alder reactions. This allows for the synthesis of highly functionalized cyclohexene (B86901) derivatives.

Another important class of cycloadditions is the 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgyoutube.com The electron-poor double bond of this compound makes it a suitable dipolarophile for reactions with various 1,3-dipoles, such as azides, nitrile oxides, and nitrones, leading to the formation of trifluoromethyl-substituted five-membered heterocycles. youtube.com

Reductive Transformations of Fluorinated Enones

The reduction of α,β-unsaturated ketones can lead to various products, including saturated ketones, allylic alcohols, or saturated alcohols, depending on the reducing agent and reaction conditions. For fluorinated enones like this compound, selective reduction is a valuable transformation.

For instance, the selective reduction of the carbonyl group can yield trifluoromethylated allylic alcohols, which are important chiral building blocks. This can be achieved using reagents like sodium borohydride, often in the presence of a Lewis acid to enhance selectivity. Asymmetric reduction methods can provide access to enantiomerically enriched allylic alcohols.

Alternatively, the reduction of the carbon-carbon double bond leads to the corresponding saturated trifluoromethyl ketone. This can be accomplished through catalytic hydrogenation or by using dissolving metal reductions. The complete reduction of both the double bond and the carbonyl group would yield the saturated trifluoromethyl alcohol.

Rearrangement Reactions Involving the Trifluoromethyl Group or Alkene Moiety

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wikipedia.org In molecules containing a trifluoromethyl group and an alkene, various rearrangements can be envisioned.

Carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, can occur in reactions that proceed through carbocationic intermediates. libretexts.org For example, acid-catalyzed hydration of the double bond in this compound could potentially lead to rearrangements of the resulting carbocation to a more stable species before nucleophilic attack by water.

Allylic Functionalization and C-H Activation in Related Fluorinated Systems

Direct functionalization of allylic C-H bonds is a highly atom-economical strategy for introducing new functionality into a molecule. snnu.edu.cnrsc.org This approach avoids the need for pre-functionalized substrates. rsc.org Transition metal catalysis, particularly with palladium, rhodium, and iridium, has been instrumental in developing methods for allylic C-H activation. snnu.edu.cnrsc.org

While specific studies on the allylic functionalization of this compound are limited, the principles can be applied to this system. The allylic protons in this molecule are activated by the adjacent double bond, making them susceptible to abstraction by a metal catalyst. Subsequent reaction with a nucleophile or electrophile would lead to the formation of a new bond at the allylic position. For instance, palladium-catalyzed allylic C-H silylation has been demonstrated on other alkenes. diva-portal.org

Mechanistic Elucidation of Key Transformations (e.g., Umpolung Morita-Baylis-Hillman-type)

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde. A variation of this reaction, the umpolung MBH reaction, reverses the traditional polarity of the reactants. acs.orgnih.gov

Recent research has shown that enones can undergo an umpolung Morita-Baylis-Hillman-type reaction to produce 2-fluoroenones. acs.orgnih.govnih.gov This reaction proceeds through an iodine(III)-enolonium species, which acts as an electrophilic equivalent of a classical enolate. acs.orgnih.gov The mechanism involves the reaction of the enone with an iodine(III) reagent and a fluoride (B91410) source in the presence of a base. acs.org This novel approach provides a single-step synthesis of 2-fluoroenones from readily available enones. nih.govnih.gov Mechanistic investigations support a rare umpolung Morita-Baylis-Hillman-type pathway for this transformation. acs.orgnih.govfigshare.com

Stereochemical Control in Reactivity Profiles

The spatial arrangement of atoms within a molecule, or its stereochemistry, plays a pivotal role in determining its chemical and physical properties. In the context of this compound and related α,β-unsaturated trifluoromethyl ketones, the ability to control the formation of specific stereoisomers during chemical reactions is of paramount importance, particularly for applications in pharmaceuticals and materials science. researchgate.net Asymmetric synthesis, which aims to produce a single enantiomer or diastereomer of a chiral molecule, has become a key area of research. wikipedia.orgyork.ac.uk The presence of the electron-withdrawing trifluoromethyl group and the conjugated enone system in this compound presents unique challenges and opportunities for achieving high levels of stereochemical control in its reactions.

Research into the reactivity of trifluoromethyl enones has led to the development of several strategies to control the stereochemical outcome of their transformations. These methods often employ chiral catalysts, auxiliaries, or reagents to influence the formation of one stereoisomer over another. researchgate.netyork.ac.uk The success of these strategies is typically quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product.

Detailed mechanistic studies, often supported by computational methods, are crucial for understanding the origins of stereoselectivity. researchgate.net Factors such as the structure of the catalyst, the nature of the solvent, and the reaction conditions can all have a profound impact on the stereochemical course of a reaction. The development of bifunctional organocatalysts, for example, has been shown to be effective in controlling stereoselectivity through the formation of multiple noncovalent interactions with the substrate in the transition state. kyoto-u.ac.jp

Stereoselective Synthetic Approaches

The synthesis of α-trifluoromethyl enones themselves can be achieved with a high degree of stereoselectivity. For instance, a gold(I)/copper(I)-co-catalyzed tandem 1,3-acyloxy migration/trifluoromethylation reaction of propargyl esters has been reported to produce α-trifluoromethyl enones with excellent E/Z selectivity, typically greater than 97:3. cas.cn This method provides a reliable route to the predominantly (E)-isomer of compounds like this compound.

| Reactant Type | Catalyst System | Product | Stereoselectivity (E/Z) | Reference |

| Propargyl Esters | AuI/CuI | α-Trifluoromethyl enones | >97:3 | cas.cn |

Asymmetric Reactions at the Enone Moiety

The conjugated C=C double bond and the carbonyl group of this compound are primary sites for asymmetric transformations.

Asymmetric Hydrogenation: The asymmetric hydrogenation of the C=C bond is a powerful method for creating a chiral center at the α- or β-position. Studies on related fluoroalkenes with an adjacent carbonyl group have demonstrated that this transformation can be achieved with excellent diastereoselectivity and enantioselectivity using iridium-N,P-ligand catalysts. diva-portal.org Careful selection of the chiral ligand is critical to minimize side reactions like defluorination. diva-portal.org

Asymmetric Cycloaddition Reactions: Trifluoromethyl enones can participate as dienophiles in asymmetric Diels-Alder reactions. A primary amine-catalyzed asymmetric formal aza-Diels-Alder reaction between trifluoromethyl hemiaminals and enones has been developed to produce trifluoromethyl-substituted piperidine (B6355638) scaffolds with high stereoselectivity. nih.gov This reaction proceeds through a chiral gem-diamine intermediate, which effectively controls the stereochemical outcome. nih.gov

Asymmetric Addition Reactions: The electrophilic nature of the β-carbon in the enone system makes it susceptible to nucleophilic attack. Asymmetric Michael additions and related 1,4-conjugate additions are common strategies for introducing chirality. For example, asymmetric Henry reactions of trifluoromethyl enones with nitromethane, promoted by bifunctional organocatalysts, have been shown to yield highly functionalized products with excellent enantioselectivities (up to 90% ee). researchgate.net

Furthermore, chemo-, regio-, and stereoselective multicomponent reactions have been developed. A transition-metal-free reaction of trifluoromethyl enones with phenylsilane (B129415) and phosphine (B1218219) oxides leads to the synthesis of gem-fluorophosphine alkenes with controlled stereochemistry. acs.orgnih.gov

The following table summarizes selected research findings on the stereocontrolled reactivity of α,β-unsaturated trifluoromethyl ketones, which are representative of the reactivity profile of this compound.

| Reaction Type | Substrate Type | Catalyst/Reagent | Product Type | Stereoselectivity | Reference |

| Formal aza-Diels-Alder | Trifluoromethyl hemiaminals, Enones | Primary amine | Trifluoromethyl-substituted piperidines | High | nih.gov |

| Henry Reaction | Trifluoromethyl enones, Nitromethane | N,N-dibenzyl diaminomethylenemalononitrile | Highly functionalized nitroalkanes | Up to 90% ee | researchgate.net |

| Hydrodefluorination/ Defluorophosphorylation | Trifluoromethyl enones, Phenylsilane, Phosphine oxides | Transition-metal-free | gem-Fluorophosphine alkenes | Chemo-, regio-, and stereoselective | acs.orgnih.gov |

| Asymmetric Hydrogenation | Fluoroalkenes with adjacent carbonyl | Ir-N,P complexes | Chiral fluorinated compounds | Excellent d.r. and e.e. | diva-portal.org |

These examples underscore the significant progress made in controlling the stereochemistry of reactions involving α,β-unsaturated trifluoromethyl ketones. The ability to selectively synthesize specific stereoisomers is crucial for advancing their potential applications in various fields of chemistry.

Advanced Spectroscopic and Analytical Methodologies for Structural and Electronic Characterization

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is a premier analytical technique for the unequivocal determination of the three-dimensional atomic arrangement of a crystalline solid. libretexts.org This methodology provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a comprehensive understanding of a molecule's chemical and physical properties. While the specific crystal structure of 1,1,1-trifluorohept-3-en-2-one has not been reported in the reviewed literature, the application of single-crystal X-ray diffraction is a standard and powerful tool for the characterization of related β-trifluoromethyl enones and their derivatives. acs.orgacs.orgacs.org

The process of X-ray structure determination involves several key steps. Initially, a high-quality single crystal of the compound is required. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. yorku.cacam.ac.uk By analyzing the positions and intensities of these diffracted beams, the electron density map of the molecule can be calculated, which in turn reveals the precise location of each atom in the crystal's unit cell. yorku.ca

For compounds in the class of trifluoromethyl enones, X-ray crystallography provides invaluable insights into their solid-state conformation. The planarity of the enone system, the torsion angles involving the trifluoromethyl group, and the orientation of the alkyl chain can be precisely determined. Furthermore, this technique elucidates the nature of intermolecular interactions, such as hydrogen bonds or dipole-dipole interactions, which govern the packing of the molecules in the crystal lattice. In the case of fluorinated compounds, interactions involving the fluorine atoms are of particular interest. flogen.org

Although the crystal structure of this compound is not available, a hypothetical dataset is presented below to illustrate the type of information that would be obtained from such an analysis. The data provided in the table are representative of a small organic molecule and are for illustrative purposes only.

| Parameter | Value |

|---|---|

| Empirical Formula | C7H9F3O |

| Formula Weight | 166.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.53(1) |

| b (Å) | 10.21(2) |

| c (Å) | 9.87(1) |

| α (°) | 90 |

| β (°) | 105.3(1) |

| γ (°) | 90 |

| Volume (ų) | 828.1(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.332 |

The detailed structural information obtained from X-ray crystallography is fundamental for understanding structure-activity relationships, reaction mechanisms, and the material properties of chemical compounds. For novel trifluoromethyl enones, this technique remains an indispensable tool for their unambiguous structural characterization.

Computational and Theoretical Studies on 1,1,1 Trifluorohept 3 En 2 One

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Conformation, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental characteristics of 1,1,1-trifluorohept-3-en-2-one. arxiv.org DFT methods provide a balance between computational cost and accuracy, making them suitable for studying the electronic structure, conformational landscape, and energetics of medium-sized organic molecules. nih.gov

Electronic Structure: The electronic properties of this compound are significantly influenced by the presence of the highly electronegative trifluoromethyl (CF₃) group and the α,β-unsaturated carbonyl system. DFT calculations can map the electron density distribution, identifying electron-rich and electron-poor regions, which is crucial for predicting reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters that determine the molecule's stability and reactivity. uctm.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an estimate of the molecule's chemical reactivity and kinetic stability. uctm.edu For this compound, the LUMO is expected to be localized on the conjugated enone system, particularly on the carbonyl carbon, making it susceptible to nucleophilic attack.

Conformation and Energetics: The flexibility of the heptene (B3026448) chain allows this compound to exist in various conformations. Rotations around the single bonds, particularly the C2-C3 and C4-C5 bonds, give rise to different spatial arrangements of the atoms. DFT calculations can be used to perform a conformational analysis by systematically rotating these bonds and calculating the energy of each resulting conformer. nih.gov This process generates a potential energy surface that reveals the most stable (lowest energy) conformations and the energy barriers between them. nih.gov Studies on similar fluorinated compounds have shown that DFT methods can accurately predict the relative stabilities of different rotamers. mdpi.comrsc.org For this compound, the most stable conformers are likely those that minimize steric hindrance between the bulky trifluoromethyl group and the alkyl chain.

Below is an illustrative table of calculated relative energies for potential conformers of this compound, as would be determined by DFT calculations.

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| s-trans | 180° | 0.00 |

| s-cis | 0° | 3.5 |

| gauche | ~60° | 1.8 |

This table is illustrative and provides hypothetical data based on typical DFT results for similar enone systems.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide static pictures of stable conformations, molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational landscape and the study of intermolecular interactions in different environments, such as in solution.

Conformational Analysis: For this compound, an MD simulation would involve placing the molecule in a simulation box, often filled with solvent molecules, and observing its trajectory over nanoseconds or longer. This allows for the sampling of a wide range of conformations and the study of transitions between them. The results can be used to determine the population of different conformers at a given temperature, providing a more realistic picture of the molecule's structure in a dynamic environment. Analysis of the simulation can confirm the stable conformations predicted by DFT and reveal other transient structures.

Intermolecular Interactions: MD simulations are particularly powerful for studying how this compound interacts with its surroundings. For example, in a polar solvent like water, simulations can reveal the formation and dynamics of hydrogen bonds between the carbonyl oxygen and water molecules. The simulation can also provide insights into the hydrophobic interactions between the alkyl chain and nonpolar solvents. Understanding these intermolecular forces is crucial for predicting the molecule's solubility, transport properties, and interactions with biological targets.

Prediction of Reaction Pathways and Transition States

Computational chemistry is a vital tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of activation energies. montclair.edu This provides a detailed understanding of how chemical reactions involving this compound proceed.

Reaction Pathways: A common reaction for α,β-unsaturated ketones is nucleophilic addition. Computational methods can be used to model the reaction pathway of a nucleophile attacking the electrophilic carbonyl carbon or the β-carbon of the double bond. By calculating the energy of the system at various points along the reaction coordinate, a potential energy profile can be constructed. This profile maps the energy changes as the reactants are converted into products, passing through a high-energy transition state. youtube.com

Transition States: The transition state is the highest energy point on the reaction pathway and represents the energy barrier that must be overcome for the reaction to occur. youtube.com Locating the precise geometry and energy of the transition state is a key goal of these calculations. joaquinbarroso.comgithub.io Algorithms within quantum chemistry software can search for these saddle points on the potential energy surface. github.io Once found, frequency calculations are performed to confirm that the structure is a true transition state, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. youtube.com The calculated activation energy (the energy difference between the reactants and the transition state) is a critical parameter for predicting the reaction rate. For trifluoromethyl ketones, computational studies have helped elucidate mechanisms like nucleophilic trifluoromethylation. nih.goved.ac.uknih.gov

Below is a hypothetical data table showing the calculated energies for a nucleophilic addition reaction to this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants (Ketone + Nucleophile) | 0.0 |

| Transition State | +15.2 |

| Product (Adduct) | -5.8 |

This table presents illustrative data for a hypothetical reaction pathway.

Analysis of Fluorine's Electronic and Steric Effects on Reactivity (e.g., Trifluoromethyl Group Steric Effect)

The trifluoromethyl (CF₃) group profoundly influences the reactivity of this compound through a combination of strong electronic and significant steric effects. researchgate.net

Electronic Effects: Fluorine is the most electronegative element, and as a result, the CF₃ group is a very strong electron-withdrawing group, primarily through the inductive effect (-I effect). nih.govscispace.comresearchgate.net This strong induction polarizes the C-CF₃ bond and withdraws electron density from the rest of the molecule. nih.gov In this compound, this effect makes the adjacent carbonyl carbon significantly more electron-deficient and thus more electrophilic. This enhanced electrophilicity increases the ketone's reactivity towards nucleophiles compared to its non-fluorinated analog, hept-3-en-2-one. scispace.com The electron-withdrawing nature of the CF₃ group can also stabilize anionic intermediates formed during nucleophilic attack. rsc.org

Steric Effects: The steric hindrance, or bulk, of the trifluoromethyl group also plays a crucial role in the molecule's reactivity. While often compared to a methyl group, the CF₃ group is considered to be significantly larger. jst.go.jp Its steric demand has been estimated to be comparable to that of an isobutyl or even a sec-butyl group. jst.go.jp This steric bulk can influence the direction from which a nucleophile can approach the carbonyl carbon, potentially leading to specific stereochemical outcomes in reactions. The size of the CF₃ group can hinder access to the reactive site, affecting reaction rates and equilibria. researchgate.net

The following table compares the electronic and steric properties of the trifluoromethyl group to other common substituents.

| Substituent | van der Waals Radius (Å) | Inductive Effect |

| -H | 1.20 | Neutral |

| -CH₃ | 2.00 | Electron-donating |

| -CF₃ | 2.7 (approx.) | Strongly electron-withdrawing |

Data is compiled from various sources on substituent effects. rsc.orgmdpi.com

Spectroscopic Parameter Prediction and Validation

Computational methods are widely used to predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. rsc.org These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: DFT calculations can provide accurate predictions of ¹H, ¹³C, and ¹⁹F NMR chemical shifts. rsc.orgresearchgate.net The calculation involves determining the magnetic shielding tensor for each nucleus in the optimized molecular geometry. Predicted chemical shifts are then obtained by referencing the calculated shielding constants to a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). For fluorinated compounds, ¹⁹F NMR is a particularly powerful characterization tool, and computational predictions can be crucial for assigning signals in complex spectra. nih.govnih.gov Comparing the calculated spectra for different low-energy conformers with experimental data can help determine the dominant conformation in solution.

Vibrational Spectroscopy: Theoretical calculations can also predict the infrared (IR) and Raman spectra of this compound. After optimizing the geometry, a frequency calculation is performed, which yields the vibrational frequencies and their corresponding intensities. These predicted frequencies correspond to specific molecular motions, such as C=O stretching, C=C stretching, and C-F stretching. This information is highly useful for assigning the absorption bands observed in experimental IR or Raman spectra, thereby confirming the presence of specific functional groups and validating the computed structure.

The table below shows a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

| Parameter | Predicted Value | Experimental Value |

| ¹⁹F NMR Chemical Shift (ppm) | -72.5 | -72.1 |

| ¹³C NMR (C=O) Chemical Shift (ppm) | 181.2 | 180.5 |

| IR C=O Stretch (cm⁻¹) | 1715 | 1720 |

This table contains plausible, illustrative data to demonstrate the typical accuracy of such computational predictions.

Role in Advanced Organic Synthesis As a Building Block

Precursor in the Construction of Complex Fluorinated Scaffolds

The unique reactivity of β-trifluoromethylated enones, such as 1,1,1-trifluorohept-3-en-2-one, makes them attractive starting materials for constructing complex molecular frameworks containing the trifluoromethyl (CF₃) motif. rsc.org These scaffolds are of significant interest in medicinal chemistry and materials science. The electron-withdrawing nature of the CF₃ group activates the enone system, facilitating a variety of transformations.

One key approach to building complex scaffolds is through annulation reactions. For instance, trifluoromethyl-substituted enones can participate in transition metal-catalyzed [3+2] annulation reactions. Rh(III)-catalyzed reactions of N-acyl ketimines with β-CF₃-enones lead to the formation of trifluoromethylated indane structures, which are important cores in many bioactive compounds. mdpi.com this compound can serve as a key component in such cyclizations, where its double bond and carbonyl group participate in the formation of new ring systems, thereby embedding the trifluoromethyl group into a rigid polycyclic structure.

Table 1: Examples of Reactions for Fluorinated Scaffold Construction

| Reaction Type | Reactant Class | Resulting Scaffold | Catalyst Example |

|---|---|---|---|

| [3+2] Annulation | N-Acyl Ketimines | Trifluoromethylated Indanes | Rh(III) complexes |

| Friedel-Crafts Cyclization | Arenes | Trifluoromethylated Indanones | Brønsted Superacids (e.g., TfOH) |

Furthermore, under superacidic conditions, such as in triflic acid (TfOH), trifluoromethylated enones can undergo intramolecular Friedel-Crafts-type cyclizations to yield CF₃-indanones. beilstein-journals.org This process involves the protonation of the carbonyl oxygen, which activates the molecule for electrophilic attack on an appended aromatic ring, demonstrating the utility of these enones in creating fused ring systems. beilstein-journals.org

Utility in Stereoselective Synthesis of Chiral Molecules

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. β-Trifluoromethylated enones are excellent substrates for various asymmetric catalytic transformations, enabling the synthesis of optically active molecules featuring a CF₃ group. rsc.org The enone moiety of this compound is susceptible to stereoselective nucleophilic additions, allowing for the creation of new chiral centers with high control over the spatial arrangement of atoms.

Organocatalysis has emerged as a powerful tool for these transformations. For example, the asymmetric Michael addition of nucleophiles to β-trifluoromethylated enones, catalyzed by chiral amines or squaramides, can produce β-trifluoromethyl ketones with a newly formed stereocenter at the α- or β-position. rsc.orgresearchgate.net Similarly, enantioselective vinylogous aldol (B89426) reactions between γ-enolizable α,β-unsaturated compounds and trifluoromethyl ketones, facilitated by bifunctional organocatalysts, lead to the formation of chiral tertiary trifluoromethyl carbinols with high diastereoselectivity. acs.org

Palladium-catalyzed asymmetric allylation is another effective method for creating chiral centers. This technique can be used for the synthesis of chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones from simpler trifluoromethyl ketone precursors, resulting in products with good yields and high enantioselectivities. nih.govacs.org These methods highlight the potential of this compound as a starting material for building complex chiral molecules.

Table 2: Stereoselective Reactions Involving Trifluoromethylated Ketones/Enones

| Reaction Type | Catalyst Type | Product Class | Stereocontrol |

|---|---|---|---|

| Asymmetric Michael Addition | Chiral Organocatalysts | Chiral β-Trifluoromethyl Ketones | High Enantioselectivity |

| Asymmetric Aldol Reaction | Bifunctional Organocatalysts | Chiral Tertiary Trifluoromethyl Carbinols | Excellent Diastereoselectivity |

| Asymmetric Allylation | Palladium-Chiral Ligand | Chiral α,α-Disubstituted Diketones | High Enantioselectivity |

Formation of Heterocyclic Systems Incorporating Fluorine

Fluorine-containing heterocycles are prevalent in pharmaceuticals and agrochemicals due to their enhanced biological properties. This compound is a versatile precursor for synthesizing such compounds. Its reactivity pattern allows it to participate in various cyclization and cycloaddition reactions to form rings containing nitrogen, oxygen, or sulfur atoms.

A common strategy involves a Michael addition to the enone, followed by an intramolecular cyclization. The initial conjugate addition creates a 1,5-dicarbonyl relationship (or a functional equivalent), which is a key intermediate for many named reactions that form heterocycles. For example, the reaction of a β-trifluoromethyl enone with a nitrogen-based nucleophile can lead to the formation of fluorinated dihydropyridines or piperidines.

The Paal-Knorr synthesis provides a classic method for constructing five-membered heterocycles like pyrroles and furans from 1,4-dicarbonyl compounds. wikipedia.orgalfa-chemistry.comorganic-chemistry.org A 1,4-dicarbonyl intermediate can be readily accessed from this compound through a Michael addition of an enolate. wikipedia.org Subsequent condensation with a primary amine or dehydration with an acid catalyst yields the corresponding trifluoromethyl-substituted pyrrole or furan, respectively. organic-chemistry.orgorganic-chemistry.org Additionally, [3+2] cycloaddition reactions involving trifluoromethylated substrates can be used to synthesize various five-membered heterocyclic rings. mdpi.com

Applications in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules. researchgate.net α,β-Unsaturated ketones are excellent substrates in MCRs, often acting as the Michael acceptor. scispace.com

This compound can be effectively employed in MCRs to construct complex, fluorine-containing molecules. For instance, a multicomponent reaction could involve the in-situ formation of a nucleophile that subsequently undergoes a Michael addition to the enone. wikipedia.orgorganic-chemistry.org A subsequent intramolecular cyclization or reaction with another component could then lead to the formation of highly functionalized carbocyclic or heterocyclic systems. An example is the synthesis of trifluoromethylated tetrahydrochromeno[2,3-c]pyrazol-5(1H)-ones through a one-pot reaction of an aromatic aldehyde, a cyclohexane-1,3-dione, and a trifluoromethyl-substituted pyrazolone. researchgate.net Such strategies provide a powerful and convergent approach to molecular diversity.

Derivatization Strategies for Expanding Molecular Diversity

The structure of this compound offers multiple handles for chemical modification, allowing for the creation of a diverse range of derivatives. These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery.

Modification of the Carbonyl Group: The ketone functionality can be selectively reduced to a secondary alcohol using various reducing agents. This alcohol can be further functionalized through esterification, etherification, or substitution reactions. The carbonyl group can also react with organometallic reagents to generate tertiary alcohols.

Reactions at the Alkene: The carbon-carbon double bond can be hydrogenated to yield the corresponding saturated ketone, 1,1,1-trifluoroheptan-2-one. It is also a prime site for various addition reactions, including halogenation, epoxidation, and dihydroxylation, introducing new functional groups. As a Michael acceptor, it readily reacts with a wide array of soft nucleophiles (e.g., thiols, amines, stabilized carbanions), which is a key step in many synthetic routes. youtube.commasterorganicchemistry.com

Functionalization of the Trifluoromethyl Group: While the C-F bond is generally strong, recent methodologies have been developed for the selective functionalization of trifluoromethyl groups. For example, transition-metal-free hydrodefluoroamination of β-trifluoromethyl enones can transform the CF₃ group into an α-fluoroenamide moiety. acs.org Similarly, controllable defluorophosphination and defluorophosphorylation reactions allow for the replacement of one or two fluorine atoms with phosphorus-containing groups, providing access to novel organophosphorus compounds. acs.org

Table 3: Potential Derivatization Reactions of this compound

| Reactive Site | Reaction Type | Reagent/Condition Example | Product Functional Group |

|---|---|---|---|

| Carbonyl | Reduction | Sodium borohydride | Secondary alcohol |

| Alkene | Conjugate Addition | Thiophenol, base | β-Thioether ketone |

| Alkene | Hydrogenation | H₂, Pd/C | Saturated ketone |

| Trifluoromethyl Group | Hydrodefluoroamination | NaBH₃CN, Amine | α-Fluoroenamide |

| Trifluoromethyl Group | Defluorophosphorylation | P(O)-H compounds | Difluoro-1,3-dien-1-yl phosphinate |

These diverse derivatization strategies underscore the role of this compound as a versatile platform for generating a wide array of fluorinated molecules with potential applications in various fields of chemical research.

Emerging Research Directions and Future Outlook

Development of More Efficient and Greener Synthetic Routes

The synthesis of β-trifluoromethylated enones, including 1,1,1-trifluorohept-3-en-2-one, has traditionally involved multi-step processes that can be inefficient and generate significant waste. acs.org Consequently, a major thrust of current research is the development of more streamlined and environmentally friendly synthetic methodologies.

Key areas of development include:

Transition-Metal-Free Conditions: Efforts are being made to replace heavy metal catalysts with more benign alternatives or to develop catalyst-free reaction conditions. researchgate.net Hydrosilanes, for instance, have been used for the carbonyl reduction and hydrodefluorination of β-trifluoromethyl enones under transition-metal-free conditions. researchgate.net

Atom Economy: New synthetic strategies are being devised to maximize the incorporation of atoms from the starting materials into the final product, a core principle of green chemistry. This includes tandem reactions where a single set of reagents can trigger multiple transformations.

| Synthetic Strategy | Key Features | Advantages | Reference Example |

|---|---|---|---|

| Traditional Multi-Step Synthesis | Sequential reactions with isolation of intermediates | Well-established and understood | Classical aldol (B89426) condensation followed by dehydration and fluorination |

| One-Pot Conjugate Addition-Oxidation | Direct β-substitution of enones using organocuprate reagents | Mild, convenient, high yield, good for cyclic and acyclic enones | Kerr et al., Org. Biomol. Chem., 2006 organic-chemistry.org |

| Transition-Metal-Free Reduction/Hydrodefluorination | Use of hydrosilanes to reduce the carbonyl and break C-F bonds | Avoids toxic heavy metals, mild conditions | Zhang et al., Eur. J. Org. Chem., 2024 researchgate.net |

| One-Pot Reaction from 3,3,3-Trifluoropropyne | Generation of a trifluoropropynyl anion followed by reaction with various electrophiles | Efficient, general, avoids handling of trifluoromethylated carbonyl compounds | Jeong et al., via ResearchGate researchgate.net |

Innovations in Asymmetric Induction and Stereocontrol

Creating specific three-dimensional arrangements of atoms (stereoisomers) is crucial for biological activity. Asymmetric induction—the preferential formation of one stereoisomer over another—is a key focus in the synthesis of chiral molecules containing a trifluoromethyl group. nih.govnih.gov For β-trifluoromethylated enones, this involves controlling the stereochemistry of reactions at the carbon-carbon double bond.

Recent innovations in this area include:

Chiral Catalysis: The development of novel chiral ligands and organocatalysts is enabling highly selective asymmetric transformations. rsc.org This includes the use of cinchona alkaloid thioureas and dipeptide phosphine (B1218219) catalysts in asymmetric Michael additions to β-trifluoromethylated enones, achieving high yields and excellent enantioselectivities (up to 99% ee). rsc.org

Synergistic Catalysis: Unique catalytic systems, such as a combination of a simple amine and a chiral phosphine, have been devised for reactions like the highly enantioselective [3+2] annulation of 3-butynoates with β-trifluoromethyl enones. acs.org

High-Pressure Conditions: For sterically hindered substrates, the application of high pressure (8–10 kbar) has been shown to dramatically increase reaction rates in organocatalytic conjugate additions while maintaining high enantioselectivity. acs.org

| Reaction Type | Catalyst/Method | Key Outcome | Reported Enantioselectivity (ee) |

|---|---|---|---|

| Asymmetric Michael Addition | Cinchona alkaloid thiourea | Addition of nitromethane | 97–98% ee rsc.org |

| Asymmetric Michael Addition | Chiral dipeptide phosphine | Addition of pyridazinones | Up to 99% ee rsc.org |

| [3+2] Cycloaddition | Chiral phosphine catalysts | Creation of functionalized cyclopentenes | High enantioselectivity rsc.org |

| Conjugate Addition of Malonates | Bifunctional tertiary amine–thioureas under high pressure | Formation of adducts with quaternary stereocenters | Up to 95% ee acs.org |

Advanced Computational Modeling for Predicting Novel Reactivity and Properties

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of fluorinated molecules. Density Functional Theory (DFT) calculations, for example, are used to explore reaction mechanisms and predict the stereoselectivity of reactions. nih.gov

Applications of computational modeling in this field include:

Mechanism Elucidation: Theoretical calculations help to unravel complex reaction pathways, such as the ionic mechanism inferred for the umpolung Morita–Baylis–Hillman reaction of enones. acs.org

Predicting Selectivity: Computational models can predict how a reactant will approach the enone, allowing researchers to foresee the stereochemical outcome of a reaction. This has been used to explain the selectivity in photochemical fluorination of complex molecules directed by an enone group. nih.gov

Rationalizing Reactivity: Quantum-chemical calculations of Gibbs energy profiles can explain observed reactivity trends. nih.gov For instance, DFT studies have been used to understand the kinetic versus thermodynamic control in the (3+2)-cycloaddition reactions of fluorinated nitrile imines with enones. mdpi.com These studies can also guide the design of more reactive starting materials by analyzing the effect of substituents on reaction barriers. nih.gov

Exploration of Unprecedented Reactivity Patterns of Fluorinated Enones

The unique electronic properties imparted by the trifluoromethyl group often lead to novel and unexpected chemical reactivity. Researchers are actively exploring new transformations of β-trifluoromethylated enones that go beyond classical reactions.

Examples of novel reactivity include:

Selective C-F Bond Activation: Strategies are being developed to selectively break one or two of the three C-F bonds in the trifluoromethyl group, allowing for the synthesis of gem-difluorovinyl alcohols and other valuable organofluorides. researchgate.net

Umpolung (Reversal of Polarity) Reactions: A rare umpolung Morita–Baylis–Hillman-type mechanism has been reported for the direct substitution of a hydrogen atom with fluorine on an enone, a previously challenging transformation. acs.org

Defluorinative Annulations: β-Trifluoromethyl enones can undergo reactions where the trifluoromethyl group participates in the reaction, leading to defluorinative cyclization events that form complex heterocyclic structures.

Enone-Directed Photochemical Fluorination: The enone functional group itself can be used to direct site-selective fluorination at remote sp³ C-H bonds upon photoexcitation, a significant advance in selective C-H functionalization. nih.gov

The continued exploration of these emerging research areas promises to unlock the full potential of this compound and other β-trifluoromethylated enones as versatile building blocks for creating novel and functional molecules.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1,1,1-trifluorohept-3-en-2-one, and how can reaction conditions be optimized to improve yield?

- Methodology : Key synthetic approaches include halogenation of precursor ketones under controlled temperatures (e.g., cooling to -100°C for regioselective fluorination) and nucleophilic trifluoromethylation using reagents like CF₃SiMe₃. Optimization involves adjusting stoichiometry, reaction time, and solvent polarity. Low-temperature conditions minimize side reactions, as seen in trifluoroacetone derivatives .

- Data Validation : Monitor intermediates via TLC and characterize products using GC-MS and NMR spectroscopy to confirm purity and regiochemistry .

Q. How can structural confirmation of this compound be achieved using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : Identify α,β-unsaturated ketone signals (e.g., carbonyl at ~190–200 ppm in ¹³C NMR) and vinyl proton splitting patterns.

- IR Spectroscopy : Confirm C=O stretching (~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic and steric effects of the trifluoromethyl group in this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential surfaces.

- Molecular Dynamics : Simulate solvent interactions to assess steric hindrance during nucleophilic attacks.

Q. How can reaction mechanisms involving this compound be elucidated using kinetic isotope effects (KIE) or isotopic labeling?

- Methodology :

- KIE Studies : Substitute hydrogen with deuterium at the α-position to probe rate-determining steps in nucleophilic additions.

- ¹⁸O Labeling : Track carbonyl oxygen exchange in hydrolysis reactions via GC-IRMS.

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducibility in pharmacological studies?

- Methodology :

- DoE (Design of Experiments) : Apply factorial designs to identify critical parameters (e.g., temperature, catalyst loading).

- QC Protocols : Implement in-line FTIR for real-time monitoring and HPLC with trifluoroacetic acid mobile phases for purity checks.

Data Analysis and Validation

Q. How should researchers address contradictions between experimental and computational data for this compound?

- Methodology :

- Error Source Identification : Check for solvent effects in computations (e.g., implicit vs. explicit solvation models) and impurities in experimental samples.

- Sensitivity Analysis : Vary computational parameters (e.g., basis set size) to assess robustness.

Q. What statistical approaches are suitable for analyzing structure-activity relationships (SAR) in derivatives of this compound?

- Methodology :

- Multivariate Regression : Corinate electronic (Hammett σ) and steric (Taft Eₛ) parameters with bioactivity data.

- PCA (Principal Component Analysis) : Reduce dimensionality of spectral or crystallographic datasets to identify dominant structural motifs.

Experimental Design

Q. How can researchers design enantioselective syntheses of this compound derivatives?

- Methodology :

- Chiral Catalysts : Use BINOL-derived phosphoric acids for asymmetric induction in Michael additions.

- Kinetic Resolution : Optimize reaction time and temperature to favor one enantiomer.

- Analysis : Determine enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Q. What in silico tools are recommended for predicting the metabolic stability of this compound in drug discovery?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMET Predictor to estimate cytochrome P450 interactions.

- Metabolite Identification : Simulate phase I/II metabolism with BioTransformer software.

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.